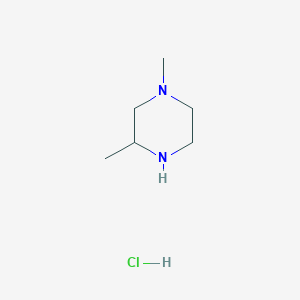

![molecular formula C7H5N3O B3074730 3h-Imidazo[4,5-b]pyridine-6-carbaldehyde CAS No. 1022158-38-8](/img/structure/B3074730.png)

3h-Imidazo[4,5-b]pyridine-6-carbaldehyde

Overview

Description

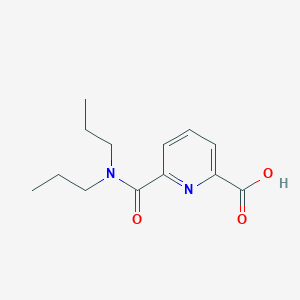

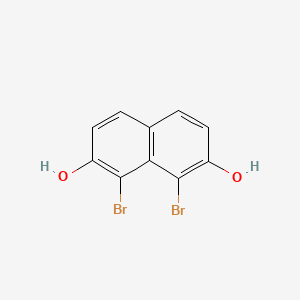

3h-Imidazo[4,5-b]pyridine-6-carbaldehyde is a heterocyclic compound . It has an empirical formula of C8H7N3O and a molecular weight of 161.16 . The compound is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized from readily obtainable derivatives of 2,3-diaminopyridine . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . The compound contains a methyl group attached to the imidazole ring and a carbaldehyde group attached to the pyridine ring .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a SMILES string representation of Cn1cnc2cc(C=O)cnc12 .Scientific Research Applications

Synthesis and Derivatives

- 3h-Imidazo[4,5-b]pyridine-6-carbaldehyde and its derivatives are synthesized for various applications. For instance, its derivatives have been synthesized through reactions with aminoimidazolecarbonitriles, carbonitriles, ketones, and polyfunctional carbonyl compounds (Perandones & Soto, 1997). Additionally, the synthesis of imidazo[1,2-a]pyridines through hydroamination and aminooxygenation demonstrates the compound's versatility in forming different heterocyclic structures (Mohan, Rao, & Adimurthy, 2013).

Crystallographic and Structural Analysis

- The molecular structure, vibrational energy levels, and potential energy distribution of 3h-Imidazo[4,5-b]pyridine derivatives have been analyzed using density functional theory, revealing insights into their chemical properties (Lorenc et al., 2008). This kind of analysis is crucial for understanding the physical and chemical characteristics of these compounds.

Novel Synthetic Pathways

- Innovative synthetic pathways have been developed for 3h-Imidazo[4,5-b]pyridine derivatives. For example, new derivatives of imidazo[1,5-a]pyrimidine have been synthesized, demonstrating the compound's adaptability in organic chemistry (Tolkunov et al., 2021). Such developments contribute to expanding the range of available chemical entities for further applications.

Anticancer and Antimicrobial Potential

- Some derivatives of 3h-Imidazo[4,5-b]pyridine have shown promising anticancer and antimicrobial activities. For instance, certain compounds have demonstrated significant antibacterial and antifungal effects, as well as notable anticancer activity against breast cancer cell lines (Shelke et al., 2017). This highlights the potential of these compounds in pharmaceutical research.

Corrosion Inhibition

- Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as corrosion inhibitors. Their effectiveness in protecting mild steel against corrosion in acidic environments has been demonstrated through various analytical techniques, indicating their utility in industrial applications (Saady et al., 2021).

Biological Activity Studies

- The biological activity of new 3-substituted heterocyclic compounds containing 3h-Imidazo[4,5-b]pyridine has been studied, showing high activity against various bacterial and fungal species (Al-Lami & Mahmoud, 2018). This underlines the compound's relevance in developing new antimicrobial agents.

Safety and Hazards

Mechanism of Action

Target of Action

3h-Imidazo[4,5-b]pyridine-6-carbaldehyde is a complex compound with potential biological activity. These include angiotensin II and thromboxane A2 , which play crucial roles in blood pressure regulation and platelet aggregation, respectively.

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cells . They can affect the pathways of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more

Result of Action

Given its potential as an antagonist of various biological receptors , it could potentially lead to changes in cellular processes and functions

Biochemical Analysis

Biochemical Properties

They exhibit diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .

Cellular Effects

It is known that imidazopyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1H-imidazo[4,5-b]pyridine-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNNBBMOCZIOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265216 | |

| Record name | 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1022158-38-8 | |

| Record name | 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022158-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

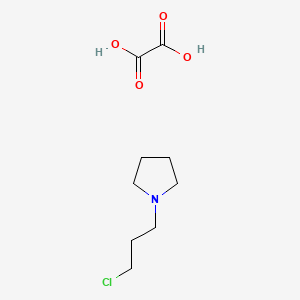

![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)

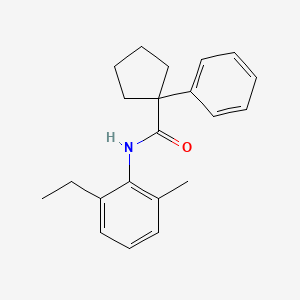

![Methyl 4-(4-chlorophenyl)-3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B3074663.png)

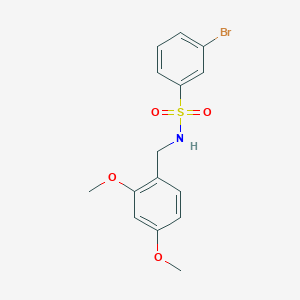

![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

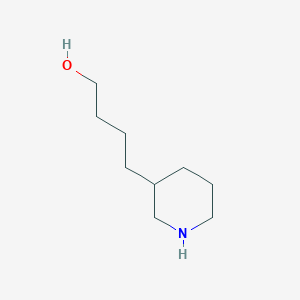

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)